2-氯-4-甲基-6-硝基喹啉

描述

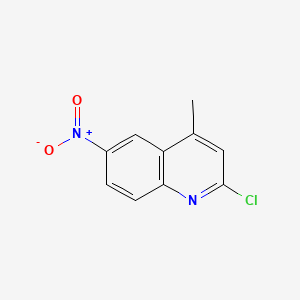

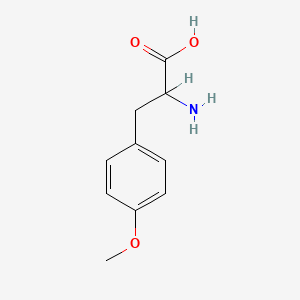

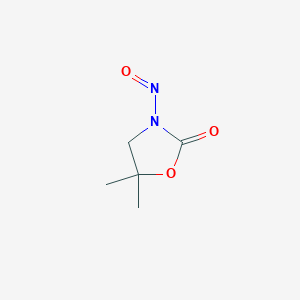

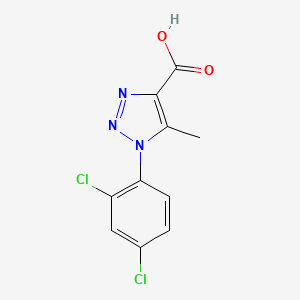

2-Chloro-4-methyl-6-nitroquinoline is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.631234. It is a powder in physical form1.

Synthesis Analysis

While specific synthesis methods for 2-Chloro-4-methyl-6-nitroquinoline are not readily available, quinoline compounds have been synthesized using various protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold5.Molecular Structure Analysis

The InChI code for 2-Chloro-4-methyl-6-nitroquinoline is 1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H31234.

Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-4-methyl-6-nitroquinoline are not readily available. However, quinoline compounds are known to undergo a variety of reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions5.Physical And Chemical Properties Analysis

2-Chloro-4-methyl-6-nitroquinoline has a melting point of 212-213 °C2. The predicted boiling point is 382.7±37.0 °C, and the predicted density is 1.419±0.06 g/cm32.科学研究应用

合成和化学性质

- 合成技术:研究显示了合成类似于2-氯-4-甲基-6-硝基喹啉的化合物的各种方法。例如,一种涉及环化、硝化和氯化的方法被用于合成4-氯-6-甲氧基-2-甲基-3-硝基喹啉,起始物为4-甲氧基苯胺。这种方法具有简单的操作和温和的条件,产率达到85%,表明对于2-氯-4-甲基-6-硝基喹啉具有潜在的适用性(Zhao, Lei, & Guo, 2017)。

- 结构研究:已确定了与2-氯-4-甲基-6-硝基喹啉相关的化合物的氢键共晶体结构,如6-甲基喹啉与氯硝基苯甲酸。这些研究对于理解这类化合物的分子相互作用和结构性质至关重要(Gotoh & Ishida, 2020)。

在药物化学中的潜在应用

- 抗菌活性:合成了一系列2-氯-6-甲基喹啉腙衍生物并进行了抗菌活性测试。这表明2-氯-4-甲基-6-硝基喹啉衍生物在抗菌应用中具有潜力(Bawa, Kumar, Drabu, & Kumar, 2009)。

- 抗真菌活性:类似于2-氯-4-甲基-6-硝基喹啉的结构化合物,如2-氯-3-(2-硝基)乙基-和(2-硝基)乙烯喹啉,已显示出对各种微生物的抗真菌活性。这意味着2-氯-4-甲基-6-硝基喹啉在抗真菌应用中具有潜力(Cziáky, Kóródi, Frank, & Czink, 1996)。

生化研究

- 硝基芳烃还原:已进行了涉及使用甲酸在钌催化剂存在下还原硝基芳烃的研究,其中包括类似于2-氯-4-甲基-6-硝基喹啉的化合物。这项研究突显了2-氯-4-甲基-6-硝基喹啉在涉及硝基芳烃还原的生化过程中的潜力(Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984)。

有机合成和杂环化学

- 合成杂环化合物:已探索了使用与2-氯-4-甲基-6-硝基喹啉在结构上相似的前体,如4-氯-2-甲基-3-硝基喹啉,合成各种杂环化合物的方法。这些研究为了解这类喹啉衍生物在合成复杂杂环化合物中的多功能性提供了见解,表明2-氯-4-甲基-6-硝基喹啉在有机合成中具有类似的潜力(Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999)。

安全和危害

2-Chloro-4-methyl-6-nitroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system6. Safety precautions include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and avoiding dust formation78.

未来方向

While specific future directions for 2-Chloro-4-methyl-6-nitroquinoline are not readily available, quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry5.

Relevant Papers

Unfortunately, specific papers related to 2-Chloro-4-methyl-6-nitroquinoline were not found in the search results. However, there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities5.

属性

IUPAC Name |

2-chloro-4-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZXWOQFSDHSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90316788 | |

| Record name | 2-Chloro-4-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-6-nitroquinoline | |

CAS RN |

54965-59-2 | |

| Record name | 54965-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90316788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(benzyloxy)carbonyl]alanylasparagine](/img/structure/B1347135.png)